molecular formula C13H9NO B1456126 3-Cyano-5-phenylphenol CAS No. 939771-50-3

3-Cyano-5-phenylphenol

Cat. No.: B1456126
CAS No.: 939771-50-3
M. Wt: 195.22 g/mol
InChI Key: XBLWYBDRUBPMAI-UHFFFAOYSA-N
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Description

3-Cyano-5-phenylphenol is characterized by its molecular structure, which features a biphenyl (B1667301) core with hydroxyl and cyano functional groups. The specific arrangement of these groups on the aromatic rings dictates its chemical properties and reactivity. The CAS number for this compound is 939771-50-3. a2bchem.commolcore.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 939771-50-3 a2bchem.commolcore.com
Molecular Formula C13H9NO molcore.com
Molecular Weight 195.22 g/mol molcore.com

This compound belongs to two significant classes of organic compounds: phenols and cyano-substituted aromatic compounds.

Phenolic Compounds: The presence of a hydroxyl (-OH) group directly attached to the phenyl ring classifies it as a phenol (B47542). This functional group is known to be activating, meaning it donates electrons to the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. libretexts.orgresearchgate.net The hydroxyl group can also act as a proton donor, giving the molecule acidic properties. researchgate.net

The biphenyl structure itself provides a larger π-system, which can influence the electronic properties and potential for intermolecular interactions, such as π-π stacking. The combination of these features makes this compound a molecule with distinct chemical characteristics.

The current body of academic knowledge on this compound is primarily focused on its synthesis and its use as a building block in organic chemistry. It is often listed in chemical supplier catalogs as a commercially available reagent for research purposes. a2bchem.commolcore.comcymitquimica.combldpharm.com

Detailed research into the specific biological activities or material science applications of this compound appears to be limited. While related structures, such as other cyanophenol derivatives, have been investigated for their potential in medicinal chemistry and materials science, dedicated studies on this compound are not extensively reported in the available literature. smolecule.com For instance, studies on related compounds like 3-Cyano-5-(4-cyanophenyl)phenol have explored its potential biological activities.

A significant research gap exists in the comprehensive characterization of this compound's physical, chemical, and biological properties. There is a lack of published data on its detailed spectroscopic analysis (though some vendors offer NMR, HPLC, and LC-MS data), X-ray crystal structure, and its potential applications in fields such as medicinal chemistry, agrochemicals, or materials science. bldpharm.comambeed.com While the synthesis of related biphenyl compounds via methods like the Suzuki-Miyaura coupling is well-established, specific optimization and detailed mechanistic studies for the synthesis of this compound are not widely documented. evitachem.commdpi.com Further research could explore its potential as a precursor for more complex molecules or investigate its intrinsic properties for various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLWYBDRUBPMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684598
Record name 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939771-50-3
Record name 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategies

Strategic Retrosynthesis of the 3-Cyano-5-phenylphenol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnections involve the carbon-carbon bond of the biphenyl (B1667301) system and the carbon-cyano bond.

Key Retrosynthetic Disconnections:

C(aryl)-C(aryl) Bond Disconnection: This is the most common approach, breaking the bond between the two phenyl rings. This leads to two simpler precursors: a substituted phenol (B47542) derivative and a phenyl derivative. The specific nature of the leaving groups or reactive functionalities on these precursors will dictate the choice of cross-coupling reaction.

C(aryl)-CN Bond Disconnection: This strategy involves the introduction of the cyano group onto a pre-formed biphenyl phenol scaffold. This can be achieved through various cyanation methods.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This schematic illustrates the key bond disconnections in the retrosynthesis of this compound, leading to potential starting materials for its synthesis.

Transition Metal-Catalyzed Coupling Reactions in Phenol and Benzonitrile Synthesis

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for forming key bonds in the this compound structure.

The formation of the biphenyl core is a critical step in the synthesis of this compound. Several transition metal-catalyzed cross-coupling reactions are widely employed for this purpose. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for C-C bond formation. nih.gov It typically involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this could involve coupling a phenylboronic acid derivative with a 3-bromo-5-cyanophenol or a 3-cyano-5-hydroxyphenylboronic acid with a bromobenzene. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Stille Coupling: This reaction couples an organotin compound with an organohalide, catalyzed by palladium. nih.gov While effective, the toxicity of organotin reagents is a significant drawback. The mechanism also involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Ullmann Reaction: This classic reaction involves the copper-catalyzed coupling of two aryl halides. researchgate.net While historically significant, it often requires harsh reaction conditions.

The choice of coupling partners and reaction conditions is crucial for achieving high yields and selectivity. The table below summarizes some common catalyst systems and conditions for these reactions.

Coupling ReactionCatalystLigand (if applicable)BaseSolventTypical Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane, Water80-120
Stille Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, AsPh₃-Toluene, THF80-130
Ullmann Cu, CuIPhenanthroline, TMEDAK₂CO₃, Cs₂CO₃DMF, NMP150-210

Interactive Data Table 1: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

The introduction of the cyano group onto the aromatic ring is another key transformation. Modern cyanation methods offer advantages over traditional methods like the Sandmeyer reaction, which often generate stoichiometric amounts of copper waste.

Palladium-Catalyzed Cyanation: Aryl halides or triflates can be effectively cyanated using palladium catalysts with various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). google.com These methods are generally high-yielding and tolerate a wide range of functional groups.

Copper-Catalyzed Cyanation: Copper(I) cyanide remains a relevant reagent for aromatic cyanation, particularly in the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with CuCN at elevated temperatures. google.com

Photoredox Catalysis: Emerging methods utilize photoredox catalysis for the cyanation of arenes. researchgate.net These reactions can proceed under mild conditions and offer alternative reactivity patterns. For instance, the cyanation of alkoxy arenes has been achieved using a highly oxidizing acridinium (B8443388) photoredox catalyst with acetone (B3395972) cyanohydrin as the cyanide source. researchgate.net

The selection of the cyanation method depends on the substrate and the desired reaction conditions.

Cyanation MethodCatalystCyanide SourceSolventTypical Temperature (°C)
Palladium-Catalyzed Pd(OAc)₂, Pd₂(dba)₃Zn(CN)₂, K₄[Fe(CN)₆]DMF, NMP, Toluene80-140
Copper-Catalyzed (Rosenmund-von Braun) CuCNCuCNDMF, Pyridine150-200
Photoredox Catalysis Acridinium salts, Iridium complexesAcetone cyanohydrin, TMSCNAcetonitrile (B52724), DMSORoom Temperature

Interactive Data Table 2: Overview of Aromatic Cyanation Techniques

Novel Organic Reaction Development for Phenol Derivatives

The development of novel synthetic methods continues to provide more efficient and sustainable routes to complex molecules like this compound.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. organic-chemistry.orgnih.gov While a direct one-pot synthesis of this compound via an MCR is not yet established, the principles of MCRs can be applied to rapidly build complexity in related structures. For example, a three-component reaction could potentially be designed to assemble the core scaffold, which could then be further functionalized.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. at.uaresearchgate.net The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.net

For the synthesis of this compound, microwave assistance can be applied to several key steps:

Microwave-Assisted Cross-Coupling: Suzuki-Miyaura and other cross-coupling reactions can often be performed in minutes under microwave irradiation, compared to hours with conventional heating. researchgate.net

Microwave-Assisted Cyanation: The introduction of the cyano group can also be accelerated using microwave heating.

The benefits of MAOS are attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products. researchgate.net

StepConventional Heating TimeMicrowave-Assisted Time
Suzuki-Miyaura Coupling 6-24 hours5-30 minutes
Aromatic Cyanation 4-12 hours10-60 minutes

Interactive Data Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis Times

Regioselectivity and Chemoselectivity in Synthetic Pathways

The synthesis of this compound, a 3,5-disubstituted phenol, presents significant challenges in achieving the desired regioselectivity. Traditional electrophilic aromatic substitution reactions on a phenol ring are often governed by the ortho- and para-directing nature of the hydroxyl group, making the synthesis of meta-substituted derivatives complex. google.com Modern synthetic strategies have been developed to overcome these limitations.

One of the most effective methods for constructing the biphenyl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction . evitachem.comresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this could involve the reaction of 3-bromo-5-cyanophenol with phenylboronic acid or 3-cyano-5-hydroxyphenylboronic acid with a phenyl halide. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and regioselectivity. mdpi.comscience.gov

Key considerations for regioselectivity:

Directed C-H Functionalization: Recent advances have introduced the use of directing groups to achieve meta-selective functionalization of arenes. rsc.orgsnnu.edu.cn While not directly applied to this compound in the reviewed literature, these methods, which can utilize templates to guide a metal catalyst to a specific C-H bond, represent a frontier in regioselective synthesis.

Annulation Reactions: One-pot Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters provides a pathway to 3,5-disubstituted phenols, demonstrating an alternative approach to constructing the core phenolic ring with the desired substitution pattern. acs.orgnih.gov

Chemoselectivity is another critical aspect, as the molecule contains two distinct functional groups: a nitrile (-CN) and a hydroxyl (-OH). Reactions must be selective to avoid unwanted side reactions at either group.

Protecting Groups: In multi-step syntheses, the phenolic hydroxyl group may require protection to prevent its interference with reactions targeting other parts of the molecule. Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, which can be removed under specific conditions.

Reaction Conditions: The nitrile group is generally stable under many reaction conditions but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. researchgate.net Therefore, reaction conditions must be carefully chosen to preserve the nitrile functionality. For instance, in the Suzuki-Miyaura coupling, the choice of base is critical to avoid hydrolysis. mdpi.com Iron-catalyzed reactions have also been shown to be chemoselective in the presence of hydroxyl and other functional groups. orgchemres.org

Synthetic Strategy Key Features Regio/Chemoselectivity Control Relevant Compounds
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a boronic acid and an aryl halide.High regioselectivity based on precursor substitution. Chemoselectivity is managed by careful selection of reaction conditions (base, solvent).3-Cyano-5-(3,5-dimethylphenyl)phenol , Phenylphenols acs.org
Robinson Annulation One-pot annulation of ketones and esters to form the phenolic ring.Builds the 3,5-disubstitution pattern directly from acyclic precursors.3,5-disubstituted phenols acs.orgnih.gov
Nucleophilic Aromatic Substitution Displacement of a halogen with a nucleophile.Governed by the electronic nature of the aromatic ring and leaving group.3,5-disubstituted phenols acs.org

Advanced Derivatization Strategies for Synthesis and Characterization

Derivatization of this compound is essential for both its synthesis (through the use of protecting groups) and its structural characterization using various analytical techniques.

Derivatization for Synthesis:

As mentioned, protecting the hydroxyl group is a common strategy in the multi-step synthesis of complex molecules containing a phenol moiety. The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal.

Derivatization for Characterization:

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, derivatization is often employed to increase volatility, improve chromatographic behavior, and aid in structural elucidation. researchgate.netjfda-online.com

Silylation: The phenolic hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net This increases the volatility of the compound, making it amenable to GC-MS analysis.

Acylation: Reaction with anhydrides, such as acetic anhydride, can convert the phenol to its corresponding ester. mdpi.com This can be useful for both GC-MS and NMR analysis.

Methylation: The phenol can be converted to a methyl ether. This can help in assigning NMR signals and confirming the presence of a hydroxyl group. nih.gov

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), are invaluable for the complete structural assignment of this compound and its derivatives, allowing for unambiguous confirmation of the connectivity of the atoms. nih.gov For solid-state characterization, techniques like single-crystal X-ray diffraction can provide precise information on bond lengths, angles, and crystal packing.

Derivatization Technique Reagent(s) Purpose Analytical Method
Silylation MSTFA, BSTFAIncrease volatility, improve peak shape.GC-MS
Acylation Acetic AnhydrideIncrease volatility, structural confirmation.GC-MS, NMR
Methylation Diazomethane, Methyl IodideStructural confirmation, signal assignment.NMR, GC-MS
Phosphorous Derivatization 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholaneQuantitative analysis of hydroxyl groups. google.com³¹P-NMR

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The aromatic rings of 3-Cyano-5-phenylphenol are susceptible to electrophilic substitution. smolecule.comevitachem.com The hydroxyl group is an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. The phenyl substituent also influences the reactivity of the ring to which it is attached. The interplay of these groups directs incoming electrophiles to specific positions on the aromatic rings.

While less common for phenol-containing rings, nucleophilic aromatic substitution (SNA r) can occur under specific conditions, particularly if there are strong electron-withdrawing groups present on the aromatic ring. harvard.edu The presence of the cyano group can facilitate such reactions. smolecule.com For a nucleophilic aromatic substitution to proceed, it typically requires an electron-poor aromatic ring and a strong nucleophile. harvard.edu The mechanism often involves the formation of a negatively charged Meisenheimer complex as an intermediate. harvard.edu

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound, participating in proton transfer, and oxidation-reduction reactions.

The hydroxyl group of this compound can act as a proton donor, and its acidity is a fundamental property. smolecule.com The acidity of phenols is significantly influenced by substituents on the aromatic ring. neliti.com Electron-withdrawing groups, such as the cyano group, generally increase the acidity of the phenol (B47542) by stabilizing the corresponding phenolate (B1203915) anion. researchgate.net

Studies on related cyanophenols have shown that the pKa value, a measure of acidity, is affected by the position of the cyano group. neliti.com For instance, 4-cyanophenol has a pKa of 7.95. neliti.com The acidity of this compound would be influenced by both the cyano and phenyl groups.

The dynamics of proton transfer from the phenolic hydroxyl group, particularly in the excited state, are of significant interest. researchgate.net This process, known as excited-state proton transfer (ESPT), can be studied using time-resolved fluorescence and photoacoustic spectroscopy. researchgate.netacs.org In many phenolic compounds, the acidity increases upon electronic excitation, a phenomenon known as photoacidity. researchgate.net

The phenolic hydroxyl group of this compound can be oxidized. smolecule.comevitachem.com The oxidation of phenols can lead to the formation of phenoxyl radicals, which can then undergo further reactions, including dimerization or polymerization. nist.gov The oxidation potential of a phenol is a measure of its susceptibility to oxidation and is influenced by the substituents on the aromatic ring. rsc.org

Reactivity of the Cyano Group and Associated Transformations (e.g., Hydrolysis, Reduction, Nucleophilic Additions)

The cyano group of this compound is a versatile functional group that can undergo a variety of transformations. smolecule.comsmolecule.com

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This is a common transformation for nitriles.

Reduction: The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. smolecule.comgoogle.com

Nucleophilic Additions: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a variety of products, depending on the nucleophile and reaction conditions. For example, reaction with organometallic reagents can lead to the formation of ketones after hydrolysis. The cyano group can also participate in cycloaddition reactions.

Photophysical and Photochemical Behavior (e.g., Excited-State Proton Transfer, Solvatochromism)

The photophysical and photochemical behavior of this compound is influenced by its electronic structure, which is determined by the combination of the biphenyl (B1667301) system, the hydroxyl group, and the cyano group. smolecule.com

Excited-State Proton Transfer (ESPT): As mentioned previously, phenolic compounds can exhibit ESPT, where the proton of the hydroxyl group is transferred to a suitable acceptor in the excited state. researchgate.netacs.org This process can be intramolecular or intermolecular (to a solvent molecule). rsc.orgresearchgate.net The efficiency of ESPT is dependent on the properties of the molecule and its environment. researchgate.net For some phenylphenols, ESPT can lead to the formation of transient species like quinone methides. rsc.orgirb.hr

Solvatochromism: this compound is expected to exhibit solvatochromism, which is the change in the position of its absorption or emission spectra with a change in the polarity of the solvent. bg.ac.rsresearchgate.net This phenomenon arises from the difference in the dipole moment of the molecule in its ground and excited states. researchgate.net The presence of both an electron-donating group (hydroxyl) and an electron-withdrawing group (cyano) can lead to significant charge transfer character in the excited state, resulting in pronounced solvatochromic shifts. smolecule.comresearchgate.net

Complexation Chemistry with Metal Ions

The phenolic hydroxyl group and the nitrogen atom of the cyano group in this compound can act as coordination sites for metal ions. researchgate.netsmolecule.com The ability of a molecule to bind to metal ions is an important aspect of its chemistry and can lead to the formation of metal complexes with diverse structures and properties. The formation of such complexes can be studied using various spectroscopic techniques.

Advanced Spectroscopic Characterization and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation and Conformation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Cyano-5-phenylphenol in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁵N), a complete picture of the molecule's atomic framework and conformation can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons and the phenolic hydroxyl proton. Based on the analysis of related structures like 3-cyanophenol (B46033) and substituted phenylphenols, the expected chemical shifts (δ) can be predicted. doi.orgchemicalbook.comrsc.orgtandfonline.com The protons on the cyanophenol ring are expected to appear as multiplets or finely split signals due to spin-spin coupling, while the protons on the unsubstituted phenyl ring will show characteristic patterns for a monosubstituted benzene (B151609) ring. The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can vary with solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 13 distinct signals would be expected, corresponding to each carbon atom. The chemical shifts are highly sensitive to the electronic environment. The carbon atom of the nitrile group (C≡N) is expected to appear in the 115-120 ppm region. The carbon atom attached to the hydroxyl group (C-OH) will be shifted downfield (typically >150 ppm) due to the deshielding effect of the oxygen atom. The remaining aromatic carbons will resonate in the 110-145 ppm range, with their precise shifts determined by the positions of the cyano, hydroxyl, and phenyl substituents. doi.orgtandfonline.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom in the nitrile group. The chemical shift of the nitrile nitrogen is sensitive to substituent effects and conjugation within the aromatic system. Studies on related aromatic nitriles show that electron-withdrawing groups tend to shift the ¹⁵N resonance, providing insight into the electronic polarization of the π-system. rsc.org Specific ¹⁵N NMR data for this compound is not widely available in the literature, but this technique remains a valuable tool for detailed electronic structure analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.)

Atom TypePredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Phenolic -OH9.0 - 10.5Broad SingletShift is solvent and concentration dependent.
Aromatic -H7.0 - 7.8MultipletsComplex splitting patterns due to coupling between non-equivalent protons.
¹³C NMR
C-OH155 - 160SingletCarbon attached to the hydroxyl group.
C-CN110 - 115SingletCarbon attached to the nitrile group.
C≡N117 - 120SingletNitrile carbon.
Aromatic C115 - 145SingletsIncludes carbons of both phenyl rings and the remaining carbons of the cyanophenol ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In FT-IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes. The FT-IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. researchgate.net A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the phenolic group, with its broadness indicating hydrogen bonding in the condensed phase. ethz.ch Other significant absorptions would include aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C ring stretching vibrations (typically in the 1450-1610 cm⁻¹ region), and C-O stretching (around 1200-1260 cm⁻¹). doi.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, the symmetric stretching of the non-polar phenyl ring would produce a strong Raman signal. The C≡N stretch is also typically Raman active. The O-H stretch, which is strong in the IR spectrum, is often weak in the Raman spectrum. thermofisher.com The combination of both FT-IR and Raman provides a more complete vibrational profile of the molecule. tandfonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Phenolic O-HStretch3200 - 3600Strong, BroadWeak
Aromatic C-HStretch3000 - 3100MediumMedium
Nitrile C≡NStretch2220 - 2240Strong, SharpMedium-Strong
Aromatic C=CRing Stretch1450 - 1610Medium-StrongStrong
Phenolic C-OStretch1200 - 1260StrongWeak

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption or emission of UV or visible light, providing insights into its electronic structure and photophysical behavior.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would show absorption bands corresponding to π→π* transitions within the aromatic system. Phenols typically exhibit two main absorption bands around 210 nm and 270 nm. bgu.ac.il The presence of the conjugated phenyl group and the electron-withdrawing cyano group would be expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted phenol (B47542). Studies on cyanophenols have shown that the position of the cyano group significantly influences the absorption spectrum and the compound's acidity in both the ground and excited states. bgu.ac.ilacs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental formula of a compound and for obtaining structural information through analysis of fragmentation patterns.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), can determine the mass of the molecular ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₁₃H₉NO), the expected exact mass is 195.0684 Da. The observation of a molecular ion peak at this m/z value in an HRMS spectrum would confirm the molecular formula. doi.org

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and confirm its structure. For this compound, common fragmentation pathways under EI conditions would likely involve:

Loss of a hydrogen cyanide (HCN) molecule (27 Da).

Loss of a carbonyl group (CO) from the phenolic ring after rearrangement (28 Da).

Cleavage of the bond between the two aromatic rings. The fragmentation pattern can be compared to that of known phenylphenol isomers to aid in identification. nih.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value (Da)Proposed Fragment IonIdentity/Origin
195[C₁₃H₉NO]⁺Molecular Ion (M⁺)
167[C₁₂H₉O]⁺Loss of HCN from M⁺
166[C₁₂H₈O]⁺Loss of H from [M-HCN]⁺
139[C₁₁H₉]⁺Loss of CO from [M-HCN]⁺

X-ray Diffraction (XRD) for Solid-State Structural Determination

An XRD analysis would reveal:

Molecular Conformation: The dihedral angle between the two phenyl rings, which is a critical parameter determining the extent of π-conjugation in the molecule.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the phenolic -OH group and the nitrile nitrogen atom, which govern how the molecules pack in the crystal lattice.

Crystal Packing: Details of π-π stacking interactions between the aromatic rings of adjacent molecules.

For related biphenyl (B1667301) structures, these intermolecular forces significantly influence the material's physical properties, such as melting point and solubility.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS) for Separation and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. uoguelph.ca While the polarity of the phenolic group might necessitate derivatization (e.g., silylation) to improve chromatographic peak shape and thermal stability, GC-MS can effectively separate this compound from other components in a mixture. researchgate.net The mass spectrometer detector provides mass spectra for each separated component, allowing for positive identification based on retention time and fragmentation pattern. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for phenols without derivatization. uoguelph.cabldpharm.com Reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column is commonly employed for separating phenolic compounds. nih.govjasco-global.com Coupling the HPLC to a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), allows for highly sensitive and selective detection. researchgate.net Using modes like Selected Reaction Monitoring (SRM), specific precursor-to-product ion transitions for this compound can be monitored, enabling its accurate quantification even in complex matrices like environmental or biological samples. jasco-global.comnih.gov

Theoretical and Computational Chemistry Approaches for 3 Cyano 5 Phenylphenol

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like 3-Cyano-5-phenylphenol at the atomic level. These theoretical methods allow for the detailed examination of molecular structure, energetics, and behavior, offering insights that complement experimental studies.

Interdisciplinary Research Perspectives in Chemical Sciences

Design and Synthesis of Advanced Chemical Probes and Sensors

The inherent fluorescence and reactive sites within phenol (B47542) and cyanophenol derivatives make them attractive scaffolds for the design of chemical probes and sensors. While direct synthesis from 3-Cyano-5-phenylphenol is not extensively documented, the principles for creating such probes can be extrapolated from research on analogous compounds. The cyano and hydroxyl groups on the biphenyl (B1667301) structure of this compound offer reactive handles for the attachment of recognition moieties or for participating in sensing mechanisms.

Research Findings:

The design of fluorescent probes often relies on mechanisms such as intramolecular charge transfer (ICT), which can be modulated by the analyte of interest. nih.gov For instance, a cyanine (B1664457) skeleton-based fluorescent parent core has been designed where the specific recognition site for an analyte is introduced to control the ICT process, leading to a detectable change in fluorescence. nih.gov In this context, the this compound moiety could serve as the fluorophore, with its emission properties being sensitive to the binding of a target analyte.

Another promising approach is the "covalent assembly" strategy, where the probe is synthesized in situ through a reaction with the analyte. rsc.org This method has been successfully employed for the detection of various species, including metal ions and nerve agent mimics. rsc.org A potential synthetic route for a probe derived from this compound could involve the modification of the hydroxyl group to introduce a reactive site that, upon interaction with a specific analyte, triggers a cyclization reaction with the cyano group to form a highly fluorescent species. rsc.org For example, a probe for palladium could be designed where the hydroxyl group is converted to a propargyl ether. In the presence of Pd(II), a coumarin (B35378) structure could be formed through a cyclization reaction involving the cyano group, resulting in a significant fluorescence enhancement. rsc.org

The detection of thiophenols has also been achieved using fluorescent probes that undergo a specific reaction to release a fluorophore. nih.gov A probe based on this compound could be conceptualized where the hydroxyl group is masked with a group that is selectively cleaved by thiophenol, leading to the release of the fluorescent cyanophenylphenol.

Table 1: Potential Design Strategies for Chemical Probes Based on this compound

Probe Design StrategyTarget Analyte (Example)Proposed Sensing MechanismPotential Outcome
Intramolecular Charge Transfer (ICT)Metal IonsAnalyte binding alters the electron density of the phenylphenol core, modulating the ICT process.Change in fluorescence intensity or wavelength.
Covalent AssemblyPalladium (Pd2+)Analyte-triggered intramolecular cyclization between the modified hydroxyl and cyano groups.Formation of a new, highly fluorescent coumarin-like structure.
Analyte-Mediated CleavageThiophenolsSelective cleavage of a masking group from the hydroxyl function by the analyte."Turn-on" fluorescence upon release of the unmasked this compound.

Role in the Development of Functional Materials (e.g., Polymers, Optical Materials)

The rigid biphenyl structure and the presence of polar cyano and reactive hydroxyl groups make this compound a candidate for incorporation into functional materials such as polymers and optical materials. These functional groups can impart specific properties like liquid crystallinity, thermal stability, and tailored optical characteristics.

Research Findings:

Liquid Crystalline Polymers (LCPs): The incorporation of rigid mesogenic units, such as the biphenyl core of this compound, into polymer backbones can lead to the formation of liquid crystalline phases. wikipedia.orgdtic.mil The cyano group, with its strong dipole moment, can enhance the polar interactions between polymer chains, influencing the type and stability of the mesophases formed. dtic.mil For instance, in side-chain liquid crystalline polysiloxanes, the presence of a cyanophenyl group as part of the mesogen can lead to the formation of biphasic systems. dtic.mil While specific research on polymers containing this compound is limited, it is plausible that its incorporation as a monomer could lead to novel LCPs with unique phase behaviors and electro-optical properties suitable for applications in displays and sensors. wikipedia.org

Enzymatic Polymerization: Phenol derivatives can undergo enzymatic polymerization to produce poly(phenylene oxide)s, which are high-performance thermoplastics. researchgate.net Laccase, for example, can catalyze the oxidative polymerization of 4-phenylphenol (B51918). researchgate.net The hydroxyl group of this compound could potentially serve as a site for similar enzymatic polymerization, leading to the formation of a functionalized poly(phenylene oxide) with cyano groups pendant to the polymer chain. These cyano groups could then be used for further modification or to tune the material's properties.

Optical Materials: The combination of a conjugated biphenyl system and a cyano group suggests potential for applications in optical materials. The cyano group is a well-known electron-withdrawing group that can influence the electronic and photophysical properties of a molecule. smolecule.com Derivatives of cyanophenol have been explored for their liquid crystalline behavior, which is crucial for display technologies. smolecule.com The specific substitution pattern of this compound could lead to materials with interesting non-linear optical properties or could serve as a building block for organic light-emitting diodes (OLEDs). smolecule.com

Table 2: Potential Applications of this compound in Functional Materials

Material TypeMethod of IncorporationKey Functional GroupsPotential Properties and Applications
Liquid Crystalline PolymersAs a monomer in polymerizationBiphenyl core (mesogen), Cyano group (polar)Formation of novel liquid crystalline phases for displays and sensors.
Functionalized Poly(phenylene oxide)sEnzymatic polymerizationHydroxyl group (polymerization site), Cyano group (functional pendant)Thermally stable polymers with tunable properties for specialty applications.
Optical MaterialsAs a core molecular structureBiphenyl system (conjugated), Cyano group (electron-withdrawing)Development of materials for non-linear optics and organic electronics like OLEDs.

Development of Analytical Reference Standards and Isotopic Labeling Methodologies

The availability of high-purity analytical reference standards is crucial for the accurate quantification of chemical compounds in various matrices. Furthermore, isotopically labeled analogues are invaluable tools in metabolism studies, environmental fate analysis, and as internal standards in mass spectrometry-based quantification.

Research Findings:

Analytical Reference Standards: While there is no specific information on a certified reference material (CRM) for this compound, related compounds like 4-phenylphenol are available as CRMs. sigmaaldrich.comsigmaaldrich.com These standards are produced and certified under stringent quality management systems like ISO 17034 and are traceable to primary materials from national metrology institutes. sigmaaldrich.com The development of a CRM for this compound would involve its synthesis in high purity, comprehensive characterization using various analytical techniques (e.g., NMR, HPLC, MS), and assessment of its stability. bldpharm.coma2bchem.com Such a standard would be essential for quality control in manufacturing processes where this compound is used as an intermediate and for accurate quantification in research applications. fujifilm.comlcms.cz

Isotopic Labeling Methodologies: The synthesis of isotopically labeled phenols is an active area of research. A recently developed method allows for the incorporation of carbon isotopes (¹³C or ¹⁴C) into the ipso-carbon of phenols through a formal [5+1] cyclization of a 1,5-dibromo-1,4-pentadiene precursor with a labeled carbonate ester. uchicago.edu This methodology could potentially be adapted for the synthesis of [1-¹³C]- or [1-¹⁴C]-3-Cyano-5-phenylphenol. Such labeled compounds would be highly valuable for tracer studies in various scientific disciplines.

Another common strategy for isotopic labeling is hydrogen isotope exchange (HIE), where hydrogen atoms in a molecule are replaced with deuterium (B1214612) or tritium (B154650). acs.org Iridium-catalyzed ortho-directed HIE is a powerful technique for labeling aromatic compounds. acs.org Given the directing ability of the hydroxyl group, it might be possible to selectively introduce deuterium or tritium into the phenyl rings of this compound. Deuterium-labeled standards are particularly useful for quantitative analysis using mass spectrometry. For example, a deuterated version of p-phenylphenol is available for use in foodomics. otsuka.co.jp

Table 3: Potential for Analytical Standard and Isotopic Labeling of this compound

ApplicationMethodologyPotential Benefit
Analytical Reference Standard High-purity synthesis and characterization following ISO guidelines.Enables accurate quantification in quality control and research.
Isotopic Labeling (Carbon-13/14) [5+1] cyclization with a labeled carbonate ester.Provides tracers for metabolism, distribution, and excretion studies.
Isotopic Labeling (Deuterium/Tritium) Iridium-catalyzed hydrogen isotope exchange.Serves as an internal standard for highly accurate mass spectrometry-based quantification.

Q & A

Basic Research Question

  • Inert atmosphere : Conduct reactions/storage under nitrogen or argon to limit O₂ exposure .
  • Antioxidants : Add 0.1–1% (w/w) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
  • Low-temperature storage : Maintain samples at –20°C in amber vials to reduce thermal and photolytic degradation .

How do electronic effects of the cyano and phenyl substituents influence the acidity of the phenolic –OH group in this compound?

Advanced Research Question

  • Electron-withdrawing effects : The cyano group decreases pKa by stabilizing the deprotonated form via resonance. Compare experimental pKa (potentiometric titration) with Hammett substituent constants (σmeta for CN = +0.56) .
  • Steric vs. electronic interplay : The para-phenyl group may sterically hinder solvation, offsetting electronic effects. Use DFT to model charge distribution and solvation energy .

What methodologies are recommended for detecting trace impurities in this compound batches, and how are they validated?

Advanced Research Question

  • LC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and ESI ionization. Validate via spike-recovery experiments (90–110% recovery) .
  • Forced degradation studies : Expose samples to heat, light, and acidic/alkaline conditions to identify degradation pathways .
  • Statistical validation : Calculate LOD/LOQ using signal-to-noise ratios (≥3:1 for LOD, ≥10:1 for LOQ) .

How can discrepancies in reported biological activity data for this compound analogs be systematically addressed?

Advanced Research Question

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., cell line, incubation time) .
  • Control experiments : Verify compound stability under assay conditions (e.g., DMSO concentration ≤0.1%) .
  • Structure-activity relationship (SAR) : Correlate substituent electronic profiles (Hammett σ) with activity trends to resolve outliers .

What computational tools are most effective for predicting the solubility and bioavailability of this compound derivatives?

Advanced Research Question

  • QSAR models : Use software like Schrödinger’s QikProp to predict logP (target <3 for oral bioavailability) .
  • Molecular dynamics (MD) : Simulate solvation free energy in explicit solvent models (e.g., TIP3P water) .
  • Validation : Compare predictions with experimental shake-flask solubility data .

How should researchers design control experiments to distinguish between catalytic and stoichiometric roles of reagents in this compound synthesis?

Basic Research Question

  • Reagent titration : Vary reagent concentration (e.g., 0.1–1.0 equiv) and monitor reaction yield (GC-MS or TLC). A plateau in yield at low equiv confirms catalytic behavior .
  • Kinetic studies : Measure reaction rate under pseudo-first-order conditions to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.